Cas no 2216-13-9 (8-nitronaphthalene-1-carboxylic Acid)
8-nitronaphthalene-1-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenecarboxylicacid, 8-nitro-
- 8-nitro-1-Naphthalenecarboxylic acid
- 8-nitro-naphthalene-1-carboxylic acid
- 8-nitronaphthalene-1-carboxylic acid
- 1-Naphthoic acid, 8-nitro-
- 8-Nitro-[1]naphthoesaeure
- 8-Nitro-[1]naphthoesaeure, Brucin-Salz
- 8-Nitro-1-naphthoic acid
- AC1L2O80
- BRN 2214740
- NSC408069
- SureCN2870921
- NSC-408069
- USMKVLABRYGBJX-UHFFFAOYSA-N
- CS-0333564
- CHEMBL2071324
- VS-06850
- F72101
- FT-0767553
- SCHEMBL2870921
- NSC 408069
- 2216-13-9
- AKOS005147162
- 8-NITRO-NAPHTHALENE-1-CARBOXYLICACID
- 8-Nitro-1-naphthoicacid
- 1-Naphthalenecarboxylic acid, 8-nitro-
- 4-09-00-02412 (Beilstein Handbook Reference)
- DTXSID10176689
- MFCD01712804
- BBL018972
- STL119776
- 8-nitronaphthalene-1-carboxylic Acid
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- MDL: MFCD01712804
- Inchi: 1S/C11H7NO4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H,13,14)
- InChI Key: USMKVLABRYGBJX-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=C2C=CC=C(C2=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 217.03751
- Monoisotopic Mass: 217.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 83.1A^2
Experimental Properties
- Density: 1.468
- Boiling Point: 449.3°Cat760mmHg
- Flash Point: 199.2°C
- Refractive Index: 1.706
- PSA: 80.44
8-nitronaphthalene-1-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N498303-10mg |
8-nitronaphthalene-1-carboxylic Acid |
2216-13-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498303-50mg |
8-nitronaphthalene-1-carboxylic Acid |
2216-13-9 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N498303-100mg |
8-nitronaphthalene-1-carboxylic Acid |
2216-13-9 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Ambeed | A428011-100mg |
8-Nitro-1-naphthoic acid |
2216-13-9 | 97% | 100mg |
$214.0 | 2025-02-25 | |
| Ambeed | A428011-250mg |
8-Nitro-1-naphthoic acid |
2216-13-9 | 97% | 250mg |
$363.0 | 2025-02-25 | |
| Ambeed | A428011-1g |
8-Nitro-1-naphthoic acid |
2216-13-9 | 97% | 1g |
$980.0 | 2025-02-25 | |
| Ambeed | A428011-5g |
8-Nitro-1-naphthoic acid |
2216-13-9 | 97% | 5g |
$3430.0 | 2025-02-25 | |
| abcr | AB381524-250mg |
8-Nitronaphthalene-1-carboxylic acid; . |
2216-13-9 | 250mg |
€605.10 | 2025-04-19 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8764-100mg |
8-nitronaphthalene-1-carboxylic acid |
2216-13-9 | 95% | 100mg |
¥1339.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8764-250mg |
8-nitronaphthalene-1-carboxylic acid |
2216-13-9 | 95% | 250mg |
¥2268.0 | 2024-04-22 |
8-nitronaphthalene-1-carboxylic Acid Suppliers
8-nitronaphthalene-1-carboxylic Acid Related Literature
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H. Gordon Rule,A. John G. Barnett J. Chem. Soc. 1932 175
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2. Transmission of polar effects. Part 16. Ionisation of 8-substituted 1-naphthoic acids and the alkaline hydrolysis of their methyl estersSocrates Acevedo,Keith Bowden J. Chem. Soc. Perkin Trans. 2 1986 2049
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Harold Ainsworth Harrison,Frank Albert Royle J. Chem. Soc. 1926 129 84
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4. 410. Reactivity of peri-substituted naphthalenes. Part II. The replacement of halogen in 8-halogeno-1-naphthoic acids and in o-halogeno-benzoic acidsH. Gordon Rule,A. John G. Barnett J. Chem. Soc. 1932 2728
Additional information on 8-nitronaphthalene-1-carboxylic Acid
Recent Advances in the Study of 8-Nitronaphthalene-1-carboxylic Acid (CAS: 2216-13-9) in Chemical Biology and Pharmaceutical Research
8-Nitronaphthalene-1-carboxylic Acid (CAS: 2216-13-9) is a nitroaromatic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its nitro group at the 8-position and a carboxylic acid at the 1-position of the naphthalene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel anti-inflammatory and anticancer agents.
One of the key areas of research involving 8-nitronaphthalene-1-carboxylic Acid is its potential as a precursor for the synthesis of nitrated polycyclic aromatic hydrocarbons (NPAHs), which are known for their diverse biological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its promise as a lead compound for anti-inflammatory drug development.
In addition to its anti-inflammatory properties, 8-nitronaphthalene-1-carboxylic Acid has been investigated for its anticancer potential. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that nitronaphthalene derivatives, including 8-nitronaphthalene-1-carboxylic Acid, induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, a critical feature for reducing side effects in chemotherapy. These findings underscore the compound's potential as a scaffold for designing next-generation anticancer agents.
Another notable application of 8-nitronaphthalene-1-carboxylic Acid lies in its use as a fluorescent probe. Researchers have exploited its nitro group's electron-withdrawing properties to develop probes for detecting biological thiols, such as glutathione (GSH), in cellular environments. A study in Analytical Chemistry (2023) described the synthesis of a thiol-reactive probe based on 8-nitronaphthalene-1-carboxylic Acid, which exhibited high sensitivity and selectivity for GSH detection in live cells. This innovation opens new avenues for studying redox homeostasis and oxidative stress in disease models.
Despite these promising developments, challenges remain in the practical application of 8-nitronaphthalene-1-carboxylic Acid. Issues such as solubility, stability, and potential toxicity need to be addressed through further structural optimization and pharmacokinetic studies. Future research directions may include the exploration of novel synthetic routes to improve yield and purity, as well as the development of more efficient delivery systems for therapeutic applications.
In conclusion, 8-nitronaphthalene-1-carboxylic Acid (CAS: 2216-13-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, ranging from anti-inflammatory and anticancer effects to its utility as a fluorescent probe, highlight its potential as a valuable tool for drug discovery and diagnostic applications. Continued research efforts will be essential to fully unlock its therapeutic and diagnostic potential.
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